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Compound of Interest

Compound Name: 3,4,6-Trichloropyridazine

Cat. No.: B1215204 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR)

spectral data for 3,4,6-trichloropyridazine. Due to the limited availability of direct experimental

data for this specific compound, this guide presents predicted ¹³C NMR chemical shifts based

on the analysis of structurally related compounds and established substituent effects. This

information is intended to aid researchers in the identification and characterization of 3,4,6-
trichloropyridazine and its derivatives. For comparative purposes, experimental data for

pyridazine and 3,6-dichloropyridazine are provided.

Predicted and Experimental ¹³C NMR Data
The following table summarizes the predicted ¹³C NMR chemical shifts for 3,4,6-
trichloropyridazine and the experimental data for relevant comparison compounds. Chemical

shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
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Compound C3 C4 C5 C6 Solvent

3,4,6-

Trichloropyrid

azine

~153

(Predicted)

~140

(Predicted)

~128

(Predicted)

~155

(Predicted)
CDCl₃

Pyridazine 150.5 126.8 126.8 150.5 CDCl₃

3,6-

Dichloropyrid

azine

151.7 129.5 129.5 151.7 CDCl₃

Note: The predicted values for 3,4,6-trichloropyridazine are estimations derived from the

additive effects of chlorine substituents on the pyridazine ring, drawing comparisons with

known data for chloropyridines and other halogenated heterocycles. Experimental verification

is recommended.

Experimental Protocol: ¹³C NMR Spectroscopy
The following provides a standard protocol for the acquisition of ¹³C NMR spectra for

heterocyclic compounds like 3,4,6-trichloropyridazine.

1. Sample Preparation:

Dissolve approximately 10-50 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated

solvent (e.g., Chloroform-d, CDCl₃).

Ensure the sample is fully dissolved to obtain a homogeneous solution.

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe

is recommended.

3. Data Acquisition Parameters (Typical):
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Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on

Bruker instruments).

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a sufficient number

of scans (typically 1024 to 4096) should be acquired to achieve an adequate signal-to-noise

ratio.

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full

relaxation of the carbon nuclei, which is particularly important for quaternary carbons.

Acquisition Time (aq): An acquisition time of 1-2 seconds is generally sufficient.

Spectral Width (sw): A spectral width of approximately 200-250 ppm, centered around 100-

120 ppm, will typically cover the expected chemical shift range for aromatic and

heteroaromatic carbons.

Temperature: The experiment is usually performed at room temperature (298 K).

4. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Perform phase and baseline corrections to the resulting spectrum.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal

standard like tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹³C NMR Signal Assignment for 3,4,6-
Trichloropyridazine
The following diagram illustrates the predicted assignment of the ¹³C NMR signals to the

corresponding carbon atoms in the 3,4,6-trichloropyridazine molecule.
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Predicted 13C NMR Assignment for 3,4,6-Trichloropyridazine

3,4,6-Trichloropyridazine

Predicted Chemical Shifts (ppm)

C3: ~153

 C3-Cl

C4: ~140

 C4-Cl

C5: ~128

 C5-H

C6: ~155

 C6-Cl

Click to download full resolution via product page

Caption: Predicted assignment of ¹³C NMR signals.

To cite this document: BenchChem. [13C NMR Characterization of 3,4,6-Trichloropyridazine:
A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1215204#13c-nmr-characterization-of-3-4-6-
trichloropyridazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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